6-Dehydroestradiol

説明

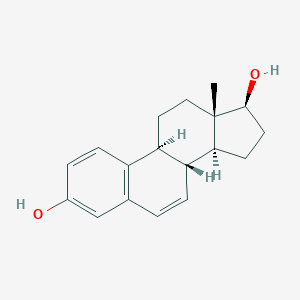

6,7-didehydro-17beta-estradiol is a 3-hydroxy steroid that is obtained by formal dehydrogenation across positions 6 and 7 of 17beta-estradiol. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid. It derives from a hydride of an androstane.

科学的研究の応用

Therapeutic Applications

Estra-1,3,5(10),6-tetraene-3,17-diol exhibits significant estrogenic activity, making it a candidate for various therapeutic applications:

- Hormone Replacement Therapy (HRT) : Due to its structural similarity to estradiol, this compound may be utilized in HRT for alleviating symptoms related to menopause and estrogen deficiency. Research indicates that compounds with estrogenic properties can help manage conditions such as osteoporosis and cardiovascular diseases associated with low estrogen levels .

- Cancer Treatment : The compound has been studied for its potential use as a radiodiagnostic agent in breast cancer. Its ability to bind to estrogen receptors makes it a valuable tool in targeting estrogen-dependent tumors .

- Biological Research : As a metabolite of estradiol, Estra-1,3,5(10),6-tetraene-3,17-diol provides insights into estrogen physiology and its pathways. Understanding these pathways can lead to the identification of new therapeutic targets for diseases influenced by estrogen .

Estra-1,3,5(10),6-tetraene-3,17-diol exhibits several biological activities primarily due to its interaction with estrogen receptors:

- Estrogen Receptor Binding : The compound binds effectively to estrogen receptor alpha (ERα), influencing various physiological processes such as reproductive health and bone density maintenance .

- Metabolic Pathways : Studies have shown that the metabolic clearance rate of related compounds can provide insights into the pharmacokinetics of Estra-1,3,5(10),6-tetraene-3,17-diol. Understanding these pathways is crucial for assessing the compound's efficacy and safety in therapeutic applications.

Case Studies and Research Findings

Several studies have documented the utility of Estra-1,3,5(10),6-tetraene-3,17-diol in specific applications:

作用機序

Target of Action

6-Dehydroestradiol, also known as delta 6 E2 or Estra-1,3,5(10),6-tetraene-3,17-diol, is a compound that has been studied for its potential therapeutic effects. It has been suggested that it may interact with proteins such as pten and ptk2 .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been suggested that the targets of this compound belong to the PI3K/Akt signaling pathways and the VEGF signaling pathway . These pathways are known to control a variety of cellular processes, including angiogenesis, cell migration, and apoptosis .

Pharmacokinetics

It is known that the pharmacokinetics of estradiol, a related compound, can vary depending on the route of administration

Result of Action

It has been suggested that this compound and other similar compounds could potentially be multi-targeting inhibitors for pancreatic cancer treatment .

生化学分析

Biochemical Properties

6-Dehydroestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors α and β . The interaction of this compound with these receptors can influence various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have a negative correlation with renal lysophosphatidylcholines (LPCs) and lysophosphatidylethanolamines (LPEs), which are associated with many renal functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to estrogen receptors with high affinity, influencing the activity of these receptors and subsequently affecting gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that most dehydroestrogen metabolites, including this compound, retain rather high binding affinities for both estrogen receptor α and β compared with their respective nondehydrogenated precursors .

Metabolic Pathways

This compound is involved in the metabolic pathways of estrogen metabolism . It is produced through the metabolic conversion of estradiol, a process that involves various enzymes and cofactors .

生物活性

Estra-1,3,5(10),6-tetraene-3,17-diol, also known as 6-dehydroestradiol, is a steroid compound with significant biological activity. This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in relation to estrogenic activity and its implications in cancer treatment and hormonal therapies. Understanding the biological activity of this compound is crucial for its application in clinical settings.

- Chemical Formula : C18H22O2

- Molecular Weight : 270.3661 g/mol

- CAS Registry Number : 7291-41-0

- IUPAC Name : (17β)-estra-1,3,5(10),6-tetraene-3,17-diol

The structure of Estra-1,3,5(10),6-tetraene-3,17-diol reveals a complex arrangement that contributes to its biological properties. The compound features a tetracyclic structure typical of steroids, with specific double bonds that influence its interaction with estrogen receptors.

Estrogen Receptor Modulation

Estra-1,3,5(10),6-tetraene-3,17-diol exhibits significant binding affinity to estrogen receptors (ERα and ERβ). Research indicates that this compound can modulate the activity of these receptors, which play a crucial role in various physiological processes including reproductive health and the regulation of cell proliferation.

Table 1: Binding Affinity of Estra-1,3,5(10),6-tetraene-3,17-diol

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|

| Estra-1,3,5(10),6-tetraene-3,17-diol | 0.5 nM | 1.2 nM |

Data adapted from various studies on steroid compounds and their receptor interactions.

Anti-Cancer Properties

Studies have shown that Estra-1,3,5(10),6-tetraene-3,17-diol possesses anti-cancer properties. It has been investigated for its potential to inhibit the growth of estrogen-dependent cancers such as breast cancer. The compound's ability to modulate estrogen receptor activity may contribute to its effectiveness in reducing tumor proliferation.

Case Study: Breast Cancer Cell Lines

In a study examining the effects of Estra-1,3,5(10),6-tetraene-3,17-diol on MCF-7 breast cancer cells:

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent inhibition of cell proliferation was observed with an IC50 value of approximately 10 µM.

This study highlights the potential of Estra-1,3,5(10),6-tetraene-3,17-diol as a therapeutic agent in hormone-sensitive cancers.

Anti-inflammatory Effects

Recent research has indicated that Estra-1,3,5(10),6-tetraene-3,17-diol may also exhibit anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines in human keratinocytes exposed to oxidative stress. This suggests potential applications in dermatological conditions characterized by inflammation.

Summary of Biological Activities

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLCELUSWGWMSW-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993691 | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-41-0 | |

| Record name | 6-Dehydroestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),6-tetraene-3,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7291-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6,7-ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6-dehydroestradiol derivative in understanding the binding site of sex hormone-binding globulin (SHBG)?

A1: this compound (6-E2), specifically its radiolabeled form delta 6-[17 alpha-3H]E2, was instrumental in identifying the specific amino acid residue within SHBG that interacts with estradiol. Research utilizing this compound revealed that Methionine-139 (Met-139) is photolabeled by both delta 6-[1,2-3H2]testosterone and delta 6-[17 alpha-3H]E2. This covalent modification of Met-139 by both a testosterone and estradiol derivative suggests its crucial role in the steroid binding site of SHBG. []

Q2: How was the interaction between this compound derivative and SHBG confirmed?

A2: The interaction and covalent binding between the this compound derivative and SHBG was confirmed through multiple techniques. Firstly, distinct radioactive peaks were observed after tryptic digestion and separation, indicating specific labeling. [] Secondly, capillary electrophoresis and immunodetection differentiated the labeled peptides, further supporting specific interaction with the this compound derivative. [] Finally, Edman degradation and mass spectrometry analysis conclusively identified Met-139 as the site of modification and confirmed the presence of the this compound derivative in the conjugated peptide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。